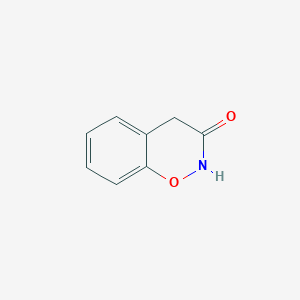![molecular formula C12H9N3O B8607408 5-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B8607408.png)
5-Phenylfuro[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antifolate, antitumor, anticancer, and antiviral properties . The structure of this compound consists of a furan ring fused to a pyrimidine ring, with an amino group at the 4-position and a phenyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylfuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of ethyl 3-amino-5-phenylfuran-2-carboxylate with various reagents. One common method includes the reaction of ethyl 3-amino-5-phenylfuran-2-carboxylate with benzoyl isothiocyanate in the presence of dry acetone to yield an intermediate compound, which is then cyclized using sodium ethoxide to form 2,3-dihydro-6-phenyl-2-thioxofuro[3,2-d]pyrimidin-4(1H)-one . This intermediate can be further alkylated using benzyl chloride to obtain 2-(benzylthio)-6-phenylfuro[3,2-d]pyrimidin-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving ethyl 3-amino-5-phenylfuran-2-carboxylate and various reagents.
Common Reagents and Conditions
Benzoyl Isothiocyanate: Used in the initial reaction with ethyl 3-amino-5-phenylfuran-2-carboxylate.
Sodium Ethoxide: Used for cyclization to form the furo[3,2-d]pyrimidine ring.
Benzyl Chloride: Used for alkylation of the intermediate compound.
Major Products
2,3-Dihydro-6-phenyl-2-thioxofuro[3,2-d]pyrimidin-4(1H)-one: An intermediate in the synthesis of this compound.
2-(Benzylthio)-6-phenylfuro[3,2-d]pyrimidin-4-one: A product obtained from the alkylation of the intermediate compound.
Aplicaciones Científicas De Investigación
5-Phenylfuro[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Phenylfuro[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as folic acid cycle enzymes. The compound acts as an inhibitor of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can disrupt the folic acid cycle, leading to the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
5-Phenylfuro[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through the inhibition of protein kinases.
Pyrido[2,3-d]pyrimidine: Exhibits anticancer potential by inhibiting protein kinases.
Quinazoline: Another fused pyrimidine derivative with diverse biological activities, including anticancer properties.
The uniqueness of this compound lies in its specific structure, which combines a furan ring with a pyrimidine ring, and its potential to inhibit folic acid cycle enzymes, making it a promising candidate for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H9N3O |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
5-phenylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9N3O/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15) |
Clave InChI |
QZEZNWUIKTXXHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2{(3-Methoxyphenyl)-amino]ethyl}acetamide](/img/structure/B8607329.png)

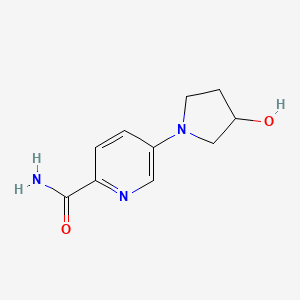
![N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8607352.png)
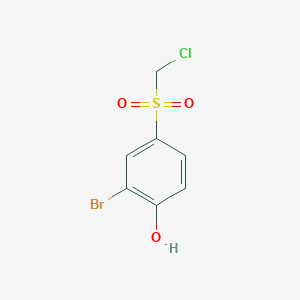
![1-Propanesulfonic acid, 3-[(4-methylcyclohexyl)amino]-](/img/structure/B8607359.png)
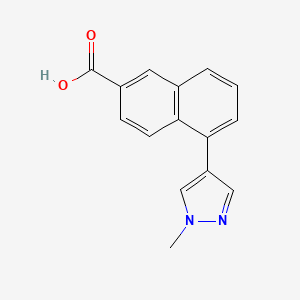
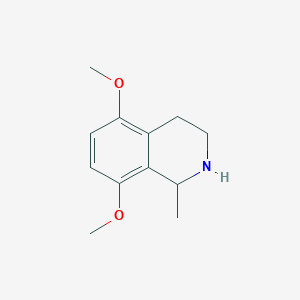
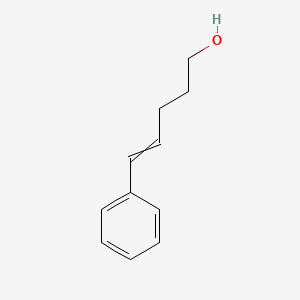
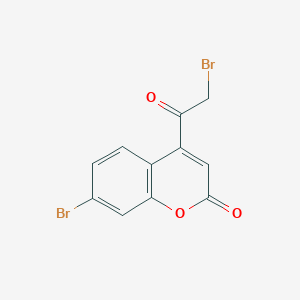
![Benzene, 4-bromo-1-chloro-2-[(4-ethoxy-3-fluorophenyl)methyl]-](/img/structure/B8607409.png)
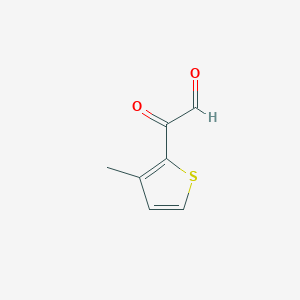
![3-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B8607415.png)
